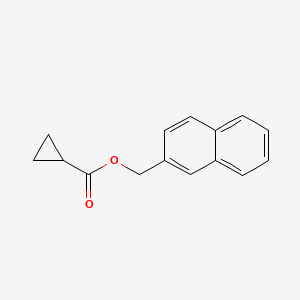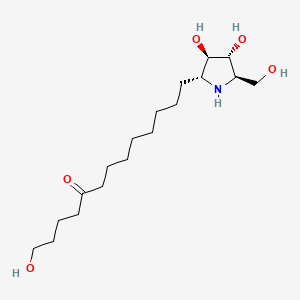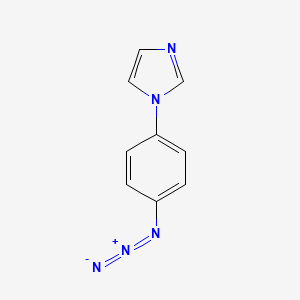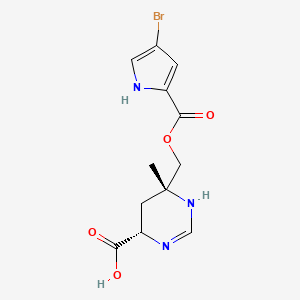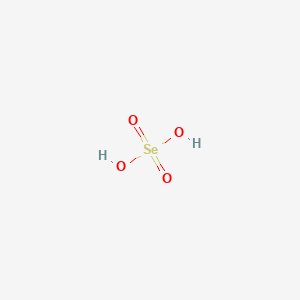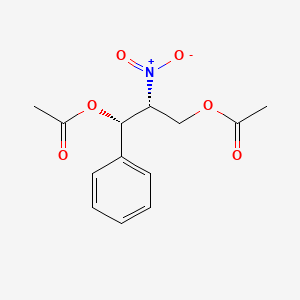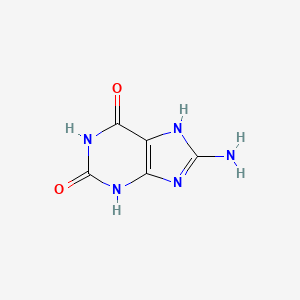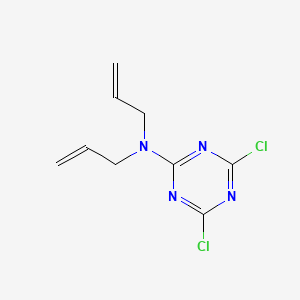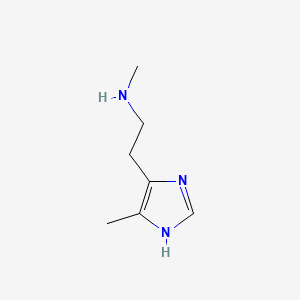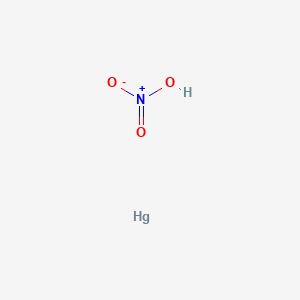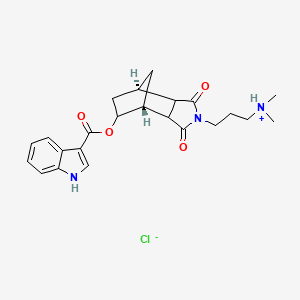
1H-Indole-3-carboxylic acid, 2-(3-(dimethylamino)propyl)octahydro-1,3-dioxo-4,7-methano-1H-isoindol-5-yl ester, monohydrochloride, (3a-alpha,4-alpha,5-beta,7-alpha,7a-alpha)-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BL-4712A, also known as 5-endo-(3-indolecarbonyloxy)-N-(dimethylaminopropyl)bicyclo(2.2.1)heptane-2,3-di-endo-carboxylic acid imide hydrochloride, is a compound with significant pharmacological properties. It has been studied for its potential antiarrhythmic effects, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of BL-4712A involves multiple steps, starting from readily available starting materials The synthetic route typically includes the formation of the bicyclo(22The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for BL-4712A would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
BL-4712A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: BL-4712A can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of bicyclo(2.2.1)heptane derivatives.
Biology: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action.
Mechanism of Action
The mechanism by which BL-4712A exerts its effects involves its interaction with specific molecular targets in the body. It is believed to modulate ion channels in cardiac cells, thereby stabilizing the electrical activity of the heart and preventing arrhythmias. The compound’s structure allows it to bind to these targets with high affinity, leading to its therapeutic effects .
Comparison with Similar Compounds
BL-4712A can be compared to other antiarrhythmic agents such as changrolin and sulcardine. While all these compounds share a common goal of treating arrhythmias, BL-4712A’s unique bicyclo(2.2.1)heptane core and specific functional groups give it distinct pharmacological properties. This uniqueness may translate to different efficacy and safety profiles compared to other similar compounds .
Similar Compounds
- Changrolin
- Sulcardine
- Disopyramide
Properties
CAS No. |
59496-26-3 |
|---|---|
Molecular Formula |
C23H28ClN3O4 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-[(1R,7R)-8-(1H-indole-3-carbonyloxy)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C23H27N3O4.ClH/c1-25(2)8-5-9-26-21(27)19-13-10-15(20(19)22(26)28)18(11-13)30-23(29)16-12-24-17-7-4-3-6-14(16)17;/h3-4,6-7,12-13,15,18-20,24H,5,8-11H2,1-2H3;1H/t13-,15+,18?,19?,20?;/m1./s1 |
InChI Key |
SEYPSTRDPZHIHU-HPTIFWHNSA-N |
Isomeric SMILES |
C[NH+](C)CCCN1C(=O)C2[C@@H]3C[C@H](C2C1=O)C(C3)OC(=O)C4=CNC5=CC=CC=C54.[Cl-] |
SMILES |
C[NH+](C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CNC5=CC=CC=C54.[Cl-] |
Canonical SMILES |
C[NH+](C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CNC5=CC=CC=C54.[Cl-] |
Synonyms |
5-endo-(3-indolecarbonyloxy)-N-(dimethylaminopropyl)bicyclo(2.2.1)heptane-2,3-di-endo-carboxylic acid imide hydrochloride BL 4712A BL-4712A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



